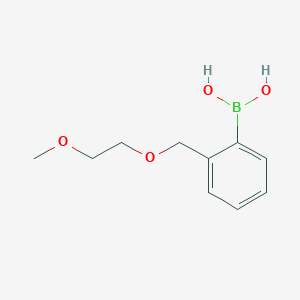

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[2-(2-methoxyethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-4-2-3-5-10(9)11(12)13/h2-5,12-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPRANQGQMHIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681349 | |

| Record name | {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858126-53-1 | |

| Record name | {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid is a member of the boronic acid family, known for its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its ability to interact with various biological targets, particularly enzymes. This article summarizes the biological activities of this compound, supported by research findings, case studies, and relevant data tables.

- Molecular Formula : CHBO

- Molecular Weight : Approximately 210.04 g/mol

- Structural Characteristics : The presence of the methoxyethoxy group enhances solubility and reactivity, making it a valuable compound in drug design and organic synthesis.

Boronic acids, including this compound, primarily function as enzyme inhibitors. They form reversible covalent bonds with diols and hydroxyl-containing compounds, which enables them to interact with the active sites of various enzymes. Notably, this compound has shown potential in inhibiting serine proteases and glycosidases, which are critical in numerous metabolic pathways .

Anticancer Properties

Research indicates that this compound may play a role in cancer therapy by targeting specific ion channels involved in tumor growth. Studies have shown that derivatives of boronic acids can inhibit cancer cell proliferation by disrupting metabolic processes .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance. A study highlighted the effectiveness of phenylboronic acid derivatives as inhibitors of Klebsiella pneumoniae carbapenemase (KPC-2), with some demonstrating Ki values as low as 0.032 μM . This suggests a strong potential for developing new antibiotics that can overcome resistance mechanisms.

Antibacterial and Antiparasitic Activity

Boronic acids have also shown promise as antibacterial agents by inhibiting bacterial growth through various mechanisms, including the blockade of protein synthesis via leucyl-tRNA synthetase inhibition . Additionally, some derivatives are undergoing clinical trials for antifungal and antiparasitic applications, indicating their broad therapeutic potential .

Data Table: Biological Activity Summary

Case Studies

- Inhibition of KPC-2 : A series of phenylboronic acid derivatives were synthesized and tested for their ability to potentiate the activity of cefotaxime against E. coli expressing KPC-2. The results indicated that several compounds significantly enhanced antibiotic efficacy, highlighting the utility of boronic acids in overcoming antibiotic resistance .

- Anticancer Applications : In vitro studies demonstrated that this compound derivatives could effectively inhibit cell growth in prostate cancer models by targeting ion channels associated with cell proliferation .

科学研究应用

Structure and Composition

- Chemical Formula : C10H15BO4

- Molecular Weight : 198.04 g/mol

- Functional Groups : Boronic acid group, methoxyethoxy substituent.

Physical Properties

- Appearance : Typically a white to off-white solid.

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Organic Synthesis

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid is primarily utilized in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Reaction Mechanism

The mechanism involves the formation of a palladium-boron complex that facilitates transmetalation with an organic halide. The unique electronic properties of the methoxyethoxy group enhance the reactivity of the boronic acid, making it an effective reagent.

Medicinal Chemistry

Boronic acids have shown promise in medicinal applications, particularly as proteasome inhibitors and in cancer therapy.

Case Studies:

-

Proteasome Inhibition : Research indicates that boronic acid derivatives can inhibit proteasome activity, crucial for regulating protein degradation in cancer cells. For instance, studies have reported IC50 values indicating potent inhibitory effects against various cancer cell lines:

Compound Target IC50 (nM) Bortezomib Proteasome 7.05 Compound X Proteasome 8.21 - Boron Neutron Capture Therapy (BNCT) : Boron compounds are investigated for their potential use in BNCT, a targeted cancer treatment that uses boron-containing drugs to selectively destroy cancer cells when exposed to thermal neutrons.

Material Science

In material science, boronic acids are used for developing advanced materials such as hydrogels and drug delivery systems. The ability of boronic acids to form reversible covalent bonds with diols allows for the design of smart materials that can respond to environmental stimuli.

Example Application:

- Drug Delivery Systems : Boronic acids can be incorporated into hydrogels that release therapeutic agents in a controlled manner. Research has shown that modifying hydrogels with boronic acids enhances their drug loading capacity without compromising their structural integrity.

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | Effective for carbon-carbon bond formation |

| Medicinal Chemistry | Cancer therapy (proteasome inhibitors) | Potent inhibitors with low IC50 values |

| Material Science | Drug delivery systems | Enhanced drug loading and release properties |

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Positional Isomers: Ortho vs. Para Substitution

A key structural analog is [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which differs only in the substitution position (para instead of ortho). Computational studies on HDAC inhibition (MoRpd3 target in Magnaporthe oryzae) revealed:

The ortho-substituted compound exhibits superior binding affinity and potency, likely due to enhanced steric complementarity with the enzyme active site .

Functional Group Variations

Methoxyethoxy vs. Ethoxyethoxy Substituents

- {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}boronic acid (C₁₁H₁₇BO₅, monoisotopic mass 240.116904 Da ) has an extended ethoxy chain but lacks the methyl group in the substituent.

- 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid (C₁₁H₁₅BO₅ ) introduces a formyl group, which could increase reactivity in Suzuki-Miyaura couplings but may reduce stability in biological environments.

Electron-Withdrawing Groups

Compounds like (4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid (C₉H₁₁BClFO₄ ) and fluorinated analogs (e.g., 2-Fluoro-6-methoxyphenylboronic acid ) incorporate halogen atoms.

Key Research Findings

HDAC Inhibition : The ortho-substituted compound’s IC₅₀ (1 µM) is 1.5-fold lower than trichostatin A, making it a lead candidate for antifungal drug development .

Structural Insights : Quantitative structure-activity relationship (QSAR) studies suggest that substituent length and polarity critically influence HDAC affinity. Methoxyethoxy groups balance hydrophobicity and hydrogen-bonding capacity .

Synthetic Utility : Compared to simpler boronic acids (e.g., phenyl boronic acid), the target compound’s complex structure enables selective coupling in cross-coupling reactions, though synthesis requires precise control to avoid impurities .

准备方法

Detailed Synthetic Procedure

A representative synthesis based on the preparation of the closely related 2-(methoxymethoxy)phenylboronic acid (a structurally analogous compound) can be adapted for this compound with appropriate substrate modification:

Step 1: Lithium–Halogen Exchange

Under an inert argon atmosphere, a solution of tert-butyllithium (1.52 M in pentane) is added dropwise to a solution of 1-bromo-2-((2-methoxyethoxy)methyl)benzene (or the corresponding halide precursor) in tetrahydrofuran (THF) at -78 °C. The mixture is stirred for 1 hour at this temperature to form the aryllithium intermediate.

Step 2: Boronation

Trimethyl borate is then added neat to the reaction mixture at -78 °C, and stirring continues for 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour to complete the boronation.

Step 3: Quenching and Workup

The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is concentrated, acidified to pH 3 with acetic acid, and extracted with dichloromethane. The organic layer is washed with water and brine, dried over sodium sulfate, and evaporated. The residue is washed with hexane and dried under reduced pressure to yield the boronic acid as a colorless powder.

-

This procedure typically affords the boronic acid product in approximately 70% yield.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Atmosphere | Yield (%) |

|---|---|---|---|---|---|

| Lithium–halogen exchange | tert-Butyllithium (1.52 M in pentane), THF | -78 °C | 1 hour | Argon | - |

| Boronation | Trimethyl borate (neat), THF | -78 °C to RT | 2 hours total | Argon | - |

| Quenching and workup | Saturated NH4Cl, acidification with acetic acid, extraction | Room temperature | - | Ambient | 70–71 |

Notes on Reaction Parameters

- Inert Atmosphere: The use of argon or nitrogen atmosphere is critical to prevent moisture and oxygen interference, which can quench the reactive aryllithium intermediate.

- Low Temperature: Maintaining -78 °C during lithiation and boronation steps minimizes side reactions and decomposition.

- Purification: Washing the residue with hexane removes non-polar impurities, and drying under reduced pressure ensures removal of solvents.

Alternative Preparation Approaches

While the lithium–halogen exchange method remains the most common, other synthetic strategies for aryl boronic acids include:

Transition Metal-Catalyzed Borylation: Palladium- or iridium-catalyzed coupling of aryl halides with diboron reagents (e.g., bis(pinacolato)diboron) can be employed. However, these methods often require expensive catalysts and may be less straightforward for substrates with sensitive functional groups like (2-methoxyethoxy)methyl substituents.

Direct C–H Borylation: Catalytic direct borylation of aromatic C–H bonds using iridium catalysts offers atom-economical routes but may lack regioselectivity for complex substituted aromatics.

Transmetalation from Organosilanes or Organostannanes: These methods involve transmetallation to boron electrophiles but are less commonly used due to toxicity and handling concerns of organostannanes.

Research Findings and Contextual Analysis

The lithium–halogen exchange followed by boronation with trimethyl borate is a classical and reliable method, yielding good purity and yield, as demonstrated in the synthesis of 2-(methoxymethoxy)phenylboronic acid, which is structurally close to this compound.

The method's success depends on careful control of temperature and atmosphere, highlighting the sensitivity of organolithium intermediates.

The boronic acid group is stable under these conditions and can be isolated without further purification for subsequent synthetic applications.

Alternative catalytic borylation methods, while promising for large-scale or more complex substrates, may require optimization to accommodate the (2-methoxyethoxy)methyl substituent's steric and electronic effects.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Lithium–halogen exchange + boronation | tert-Butyllithium, trimethyl borate, THF, -78 °C, inert atmosphere | High regioselectivity, good yield, well-established | Requires low temperature, moisture sensitive | ~70 |

| Pd-catalyzed borylation | Pd catalyst, diboron reagent, base, solvent | Mild conditions, scalable | Catalyst cost, possible side reactions | Variable |

| Ir-catalyzed direct C–H borylation | Ir catalyst, diboron reagent, solvent | Atom economy, direct functionalization | Regioselectivity challenges, catalyst cost | Variable |

| Transmetalation from silanes/stannanes | Organosilane/stannane, boron halide, acidic hydrolysis | Alternative route | Toxic reagents, complex handling | Moderate |

常见问题

Q. What are the common synthetic routes for (2-((2-methoxyethoxy)methyl)phenyl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling or functionalization of pre-functionalized phenylboronic acid derivatives. Key steps include:

- Starting materials : Substituted phenyl halides or triflates reacted with bis(pinacolato)diboron under palladium catalysis.

- Methoxyethoxy introduction : Etherification of a hydroxyl or halide intermediate using 2-methoxyethanol derivatives under basic conditions (e.g., NaH or K₂CO₃).

- Boronic acid formation : Hydrolysis of a boronate ester intermediate with acidic or aqueous workup. Critical factors include catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (THF vs. DMF), and temperature control (60–100°C) to avoid boroxine formation .

Q. How is the structure and purity of this compound characterized?

Methodological verification involves:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxyethoxy chain (δ 3.3–3.7 ppm for methoxy and ether protons) and aryl-boron connectivity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (exact mass: 210.1045 g/mol) .

- HPLC or LC-MS : Detects impurities (e.g., boroxines or unreacted intermediates) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The boronic acid group enables Suzuki-Miyaura coupling with aryl halides. Unique features include:

- Steric effects : The bulky (2-methoxyethoxy)methyl group may reduce coupling efficiency with ortho-substituted aryl partners.

- Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMSO) due to the ether chain facilitates homogeneous reaction conditions .

Advanced Research Questions

Q. How does the (2-methoxyethoxy)methyl substituent influence electronic and steric properties in catalytic systems?

- Electronic effects : The electron-donating methoxy group increases electron density on the phenyl ring, potentially accelerating transmetalation in Pd-catalyzed reactions.

- Steric hindrance : The substituent’s flexibility may reduce steric clashes compared to rigid groups (e.g., methyl), as shown in comparative studies with (2-methylphenyl)boronic acid derivatives .

- Experimental validation: DFT calculations and Hammett σ⁺ values can quantify electronic contributions .

Q. How can researchers address contradictory data in coupling reaction yields across studies?

Contradictions often arise from:

- Catalyst decomposition : Use chelating ligands (e.g., SPhos) to stabilize Pd(0) intermediates.

- Moisture sensitivity : Rigorous drying of solvents (e.g., molecular sieves in THF) prevents boronic acid dimerization.

- Substrate compatibility : Screen alternative bases (Cs₂CO₃ vs. K₃PO₄) for electrophiles prone to hydrolysis .

Q. What analytical methods are recommended for detecting and quantifying trace impurities?

- LC-MS/MS : Quantifies genotoxic impurities (e.g., residual phenylboronic acid) at <1 ppm levels using MRM transitions and deuterated internal standards .

- ²D NMR (HSQC, HMBC) : Resolves overlapping signals from regioisomers or boroxine byproducts .

Q. How does this compound interact with biological targets, and what assays are suitable for studying these interactions?

- Enzyme inhibition : The boronic acid moiety can reversibly bind serine proteases (e.g., proteasome subunits) via tetrahedral adduct formation.

- Binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with diol-containing ligands (e.g., fructose) to measure affinity (Kd) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。